
(5-Bromo-pyrimidin-2-yl)-cyano-acetic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a cyano group at the 2-position of the acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate typically involves the reaction of 5-bromopyrimidine with tert-butyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of an oxidized pyrimidine compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is used as a building block for the synthesis of more complex pyrimidine derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is investigated for its potential as a pharmacophore in the design of new drugs. Its unique chemical structure makes it a candidate for the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group and the bromine atom play key roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-bromopyrimidin-2-yl)carbamate
- tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate
Comparison: tert-Butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The cyano group enhances its potential for nucleophilic substitution and other chemical reactions, making it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H12BrN3O2 |
|---|---|
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)8(4-13)9-14-5-7(12)6-15-9/h5-6,8H,1-3H3 |
InChI-Schlüssel |
IBVAPXYQTAUIMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
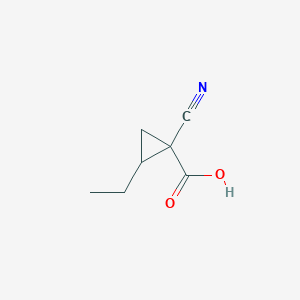

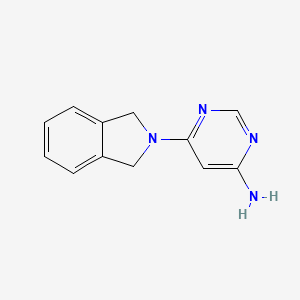
![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
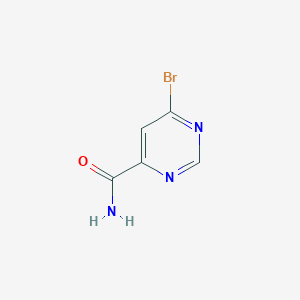
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)
![5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline](/img/structure/B13329648.png)
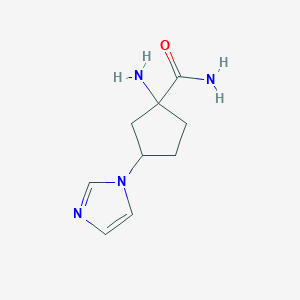
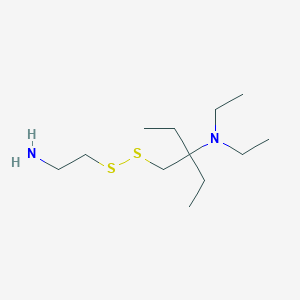
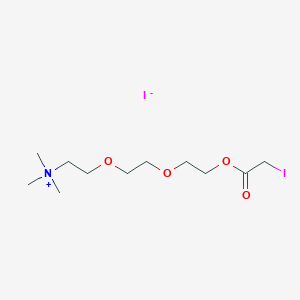
![(2e)-3-[(6s,9r)-4-(Cyclopropylamino)-6,7,8,9-Tetrahydro-5h-6,9-Epiminocyclohepta[d]pyrimidin-10-Yl]-1-(2-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B13329680.png)

